FTISADTSK (acetate)
CAS No.:
Cat. No.: VC13737556
Molecular Formula: C44H72N10O18
Molecular Weight: 1029.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H72N10O18 |
|---|---|
| Molecular Weight | 1029.1 g/mol |
| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1 |
| Standard InChI Key | UKTQCMUTDVIMHS-LYXGYIQCSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O |
| SMILES | CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O |
| Canonical SMILES | CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
| Property | Specification | Source |
|---|---|---|
| Purity | >95% (HPLC) | |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | |
| Shelf Life | 3 years at -80°C |
Biological Significance in Trastuzumab Research
Role as a Stability Marker
Unlike the deamidation-prone peptide IYPTNGYTR (Asn55 in trastuzumab), FTISADTSK remains unaffected by hydrolytic degradation under physiological pH and temperature . This stability allows researchers to quantify total trastuzumab concentrations irrespective of deamidation or aggregation . For example:
-
In forced degradation studies, FTISADTSK levels remained constant (±5%) after 56 days at 37°C, while IYPTNGYTR decreased by 37% .
-
Patient plasma samples showed up to 25% deamidation at Asn55 after 6 months of therapy, detectable only through comparative analysis of FTISADTSK and IYPTNGYTR .
Analytical Applications in Mass Spectrometry
Selected Reaction Monitoring (SRM) Parameters
FTISADTSK is quantified using the transition m/z 485.3 → 721.4 (y7⁺ ion) with a collision energy of 22 V . Key validation parameters from recent studies include:
| Parameter | Value | Matrix |
|---|---|---|
| Linear Range | 0.5–500 µg/mL | Human Plasma |
| LLOQ | 0.5 µg/mL (CV=12%) | |
| Intra-day Precision | 3.1–8.7% CV | |
| Inter-day Accuracy | 94–106% |
Sample Preparation Workflow
-
Protein Extraction: Immunoaffinity enrichment using anti-trastuzumab Affimer® beads (recovery: 80–95%) .
-
Digestion: Trypsin (1:50 w/w) in 50 mM Tris-HCl (pH 7.4) with 0.5% sodium deoxycholate, 4 h at 37°C .
-
Cleanup: Solid-phase extraction using C18 cartridges prior to LC-MS/MS .
| Amount (mg) | Volume (mL) | Solvent |
|---|---|---|
| 1 | 0.097 | Water |
| 5 | 0.486 | 50 mM Ammonium Acetate |
| 10 | 0.972 | 0.1% Formic Acid |
Note: Sonication (37°C, 10 min) improves dissolution .
| Condition | Degradation Over 6 Months | Citation |
|---|---|---|
| -80°C (lyophilized) | <2% | |
| -20°C (aqueous solution) | 5–8% | |
| 25°C (24 h) | 15–20% |
Recent Advances in Biotransformation Monitoring
High-Resolution MS Integration
Coupling FTISADTSK-based SRM with Q-TOF platforms enables simultaneous quantification and structural characterization . For example, MALDI-TOF/TOF confirmed the absence of modifications (Δmass <50 ppm) in FTISADTSK isolated from patient sera .
Multi-Attribute Monitoring (MAM)
FTISADTSK serves as a stable anchor in MAM workflows assessing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume